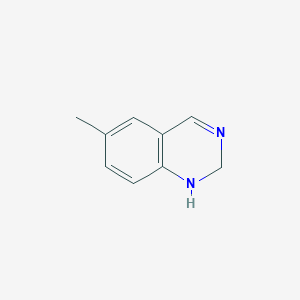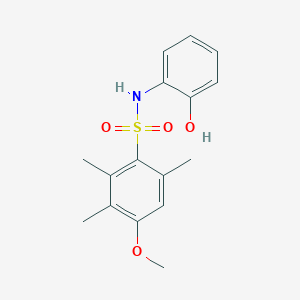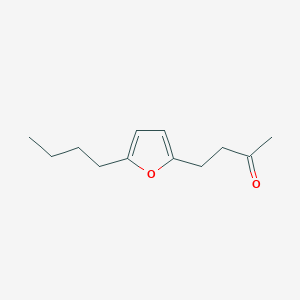
6-Methyl-1,2-dihydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1,2-dihydroquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a methyl group at the 6th position and the dihydroquinazoline structure imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2-dihydroquinazoline typically involves the cyclocondensation of o-aminobenzylamine with aldehydes or ketones. One common method includes the reaction of 2-aminobenzylamine with acetaldehyde under acidic conditions to form the desired dihydroquinazoline derivative . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is refluxed for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1,2-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (MCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinazoline-3-oxide derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives with functional groups like halogens, nitro, and sulfonyl groups.
Applications De Recherche Scientifique
6-Methyl-1,2-dihydroquinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Methyl-1,2-dihydroquinazoline involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with other enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: The parent compound without the methyl group.
6-Methylquinazoline: Lacks the dihydro structure.
1,2-Dihydroquinazoline: Lacks the methyl group at the 6th position.
Uniqueness
6-Methyl-1,2-dihydroquinazoline is unique due to the presence of both the methyl group and the dihydro structure, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Propriétés
Numéro CAS |
919769-96-3 |
|---|---|
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
6-methyl-1,2-dihydroquinazoline |
InChI |
InChI=1S/C9H10N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-5,11H,6H2,1H3 |
Clé InChI |
CTCJJGKKJVSDSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NCN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]ethylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12614182.png)
![2-(Methylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B12614187.png)

![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12614198.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]piperidine](/img/structure/B12614203.png)

![6-Benzoyl-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12614220.png)
![1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene]](/img/structure/B12614225.png)
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid](/img/structure/B12614233.png)
![4-Methyl-6-[(5-nitrothiophen-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B12614240.png)
![12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL](/img/structure/B12614243.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanine](/img/structure/B12614248.png)
![2-{(Z)-[1-Amino-2-(methylamino)-2-oxoethylidene]amino}prop-2-enoic acid](/img/structure/B12614256.png)

